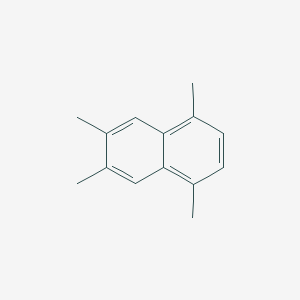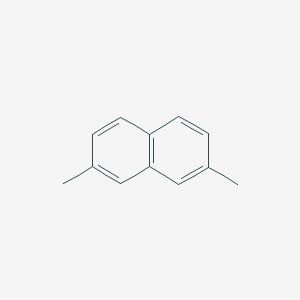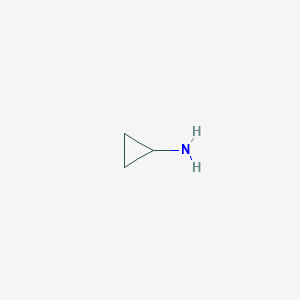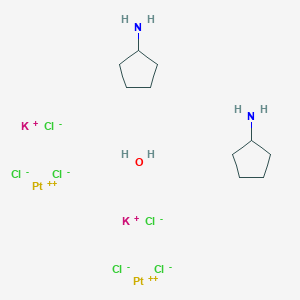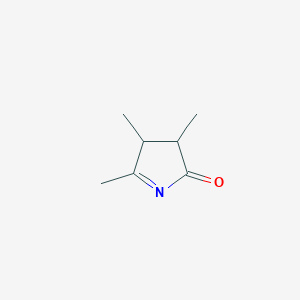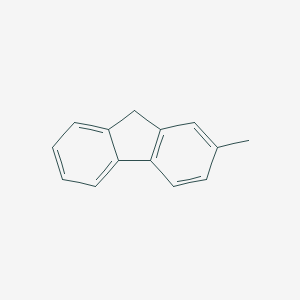
氯己定二乙酸盐
描述
氯己定是一种消毒剂和防腐剂,分子式为 C22H30Cl2N10。 它广泛用于手术前皮肤消毒、伤口清洁、预防牙菌斑、治疗口腔酵母菌感染以及防止尿管堵塞 。 氯己定通常以盐的形式存在,例如葡萄糖酸盐或醋酸盐 .
科学研究应用
作用机制
氯己定通过与微生物细胞壁上的带负电荷的位点结合来发挥其抗菌作用,破坏细胞壁,并干扰渗透作用 。 在低浓度下,它是抑菌剂(抑制细菌生长),而在高浓度下,它是杀菌剂(杀死细菌) 。 这种双重作用使其对多种微生物非常有效 .
类似化合物:
聚维酮碘: 另一种广泛使用的防腐剂,具有广谱活性。
过氧化氢: 常用于伤口清洁和消毒。
乙醇: 用作消毒剂和防腐剂。
氯己定的独特性: 氯己定以其双重抑菌和杀菌特性、其与细胞壁结合的能力以及其广谱抗菌活性而独树一帜 。 与聚维酮碘不同,氯己定不会灭活孢子 。 此外,与乙醇和过氧化氢相比,氯己定的作用时间更长 .
准备方法
合成路线和反应条件: 氯己定可以通过六亚甲基二氰基胍和氯苯胺盐酸盐在乙二醇醚或正丁醇作为溶剂存在下进行加热回流反应合成 。 这种方法效率高,产率和纯度高,不需要催化剂,适合工业应用 .
工业生产方法: 在工业环境中,氯己定通常通过使对氯苯甲酰胺盐酸盐与氰胺钠在乙醇中反应生成中间体来生产。 然后将该中间体在米氏油中加热与六亚甲基二胺盐酸盐反应 。 然而,这种方法存在一些缺点,包括成本高和环境污染 .
化学反应分析
反应类型: 氯己定会发生多种化学反应,包括:
氧化: 氯己定可以被氧化,尽管这种反应的具体条件和试剂通常没有详细说明。
还原: 涉及氯己定的还原反应不太常见。
取代: 氯己定可以参与取代反应,特别是涉及其苯环.
常用试剂和条件:
氧化: 可以使用强氧化剂。
取代: 卤化剂可用于苯环上的取代反应.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生各种氯化衍生物 .
相似化合物的比较
Povidone-iodine: Another widely used antiseptic with a broad spectrum of activity.
Hydrogen peroxide: Commonly used for wound cleaning and disinfection.
Ethanol: Used as a disinfectant and antiseptic.
Uniqueness of Chlorhexidine: Chlorhexidine is unique due to its dual bacteriostatic and bactericidal properties, its ability to bind to cell walls, and its broad-spectrum antimicrobial activity . Unlike povidone-iodine, chlorhexidine does not inactivate spores . Additionally, chlorhexidine has a longer-lasting effect compared to ethanol and hydrogen peroxide .
属性
Key on ui mechanism of action |
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |
|---|---|
CAS 编号 |
56-95-1 |
分子式 |
C22H30Cl2N10.2C2H4O2 C26H38Cl2N10O4 |
分子量 |
625.5 g/mol |
IUPAC 名称 |
acetic acid;(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) |
InChI 键 |
WDRFFJWBUDTUCA-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
手性 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
外观 |
White or almost white crystalline powder |
颜色/形态 |
Crystals from methanol Solid |
熔点 |
134 °C |
Key on ui other cas no. |
56-95-1 |
物理描述 |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
溶解度 |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
同义词 |
N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate; 1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate; 1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate; Arlacide A; Bactigras; Chlorasept 2000; Chlorhe |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



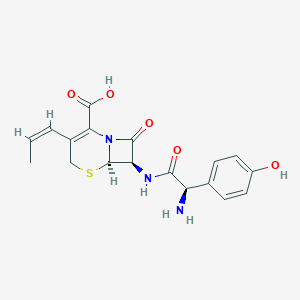


![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)
